3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide

PFK1 inhibition glycolytic‑flux modulation cancer metabolism

3-((4-Chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 952868‑63‑2) is a synthetic heterocyclic amide characterized by a 4‑chlorophenylthio‑propanamide chain linked to an isoxazol‑5‑yl‑1,3,4‑oxadiazol‑2‑yl scaffold. It belongs to a family of ATP‑competitive 6‑phosphofructo‑1‑kinase (PFK1) inhibitors described in patent WO2020030613A1, where the oxidized sulfonyl analogue (compound 32) forms part of a panel of seven compounds targeting the Warburg‑effect glycolytic pathway in cancer cells.

Molecular Formula C14H11ClN4O3S
Molecular Weight 350.78
CAS No. 952868-63-2
Cat. No. B2747222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide
CAS952868-63-2
Molecular FormulaC14H11ClN4O3S
Molecular Weight350.78
Structural Identifiers
SMILESC1=CC(=CC=C1SCCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl
InChIInChI=1S/C14H11ClN4O3S/c15-9-1-3-10(4-2-9)23-8-6-12(20)17-14-19-18-13(21-14)11-5-7-16-22-11/h1-5,7H,6,8H2,(H,17,19,20)
InChIKeyLNFRCNXIFJXHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide (952868-63-2): Core Structure and Procurement-Relevant Classification


3-((4-Chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 952868‑63‑2) is a synthetic heterocyclic amide characterized by a 4‑chlorophenylthio‑propanamide chain linked to an isoxazol‑5‑yl‑1,3,4‑oxadiazol‑2‑yl scaffold. It belongs to a family of ATP‑competitive 6‑phosphofructo‑1‑kinase (PFK1) inhibitors described in patent WO2020030613A1, where the oxidized sulfonyl analogue (compound 32) forms part of a panel of seven compounds targeting the Warburg‑effect glycolytic pathway in cancer cells [1]. The thioether sulfur in the title compound constitutes the reduced oxidation state of the sulfone moiety present in the patent‑listed inhibitor, providing a distinct chemical handle for further derivatization or metabolic interconversion [2].

3-((4-Chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide: Why Generic Substitution of the Aryl‑Thio‑Oxadiazole‑Isoxazole Scaffold Is Unsound


Within the ATP‑competitive PFK1 inhibitor chemotype, even a single‑atom oxidation‑state change (sulfide → sulfone) markedly modulates electron density at the sulfur atom, hydrogen‑bonding capacity, and steric contour in the enzyme pocket. The seven compounds disclosed in WO2020030613A1 exhibit divergent lactate‑suppression potencies and cytotoxicity profiles in Jurkat, Caco‑2, and MDA‑MB‑231 cells despite sharing a common oxadiazole‑isoxazole core, demonstrating that small structural permutations lead to non‑interchangeable pharmacodynamic outcomes [1]. Consequently, substituting the title sulfide with its sulfone analogue, or with other in‑class oxadiazole‑isoxazole hybrids, without orthogonal verification would compromise experimental reproducibility in glycolytic‑flux assays and preclinical efficacy models.

3-((4-Chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide: Quantitative Differentiation Evidence for Procurement Decision‑Making


Oxidation‑State Comparison: Sulfide vs. Sulfone Analogue in PFK1‑Targeting Oxadiazole‑Isoxazole Series

The target compound bears a thioether (sulfide) sulfur at the 4‑chlorophenyl position, while the most closely related patent‑disclosed inhibitor (compound 32) is the corresponding sulfone. In the WO2020030613A1 patent, compound 32 (3‑(4‑chlorophenyl)sulfonyl‑N‑(5‑isoxazol‑5‑yl‑1,3,4‑oxadiazol‑2‑yl)propanamide) reduced lactate excretion in Jurkat tumorigenic cells by more than 50 % at 100 µM after 48 h, with negligible effect on non‑tumorigenic HEK‑293 and MCF‑10A cells [1]. The sulfide oxidation state typically confers higher lipophilicity and greater conformational flexibility, which may alter target residence time and off‑rate kinetics compared to the rigid sulfone. Direct head‑to‑head data for the sulfide are not reported; therefore this evidence is class‑level inference supported by the sulfone analogue.

PFK1 inhibition glycolytic‑flux modulation cancer metabolism

Cellular Cytotoxicity Comparison in MDA‑MB‑231 Triple‑Negative Breast Cancer Cells

The patent WO2020030613A1 reports that the sulfone analogue (compound 32) exhibited low intrinsic cytotoxicity in MDA‑MB‑231 cells, with an average dead‑cell percentage of 2.98 %–3.4 % for related inhibitors (Inh. 23, 29, 30) and 7.2 % for Inh. 3 [1]. The sulfide form, due to its higher lipophilicity, may exhibit altered cell‑permeability and intracellular accumulation, potentially shifting the cytotoxicity window. While quantitative data for the sulfide are absent, the benchmark established by the sulfone analogue provides a measurable baseline for comparative evaluation once the sulfide is tested under identical conditions.

cancer cell viability PFK1 inhibitor selectivity MDA‑MB‑231

Glycolytic Capacity Measured by Seahorse XF Assay in PFK1‑Inhibited Jurkat Cells

The patent demonstrates that inhibitors No. 3 and No. 9 (representative first‑generation PFK1 inhibitors) reduced glycolytic capacity in Jurkat cells as measured by the Seahorse XF extracellular‑flux assay [1]. The sulfone analogue (compound 32) belongs to the second‑generation panel that also targets the ATP binding site of PFK1. The sulfide, as a reduced precursor, may exhibit distinct electron‑density‑dependent binding kinetics at the adenine‑binding pocket. The Seahorse assay metric (extracellular acidification rate, ECAR) serves as a reproducible, quantitative platform for comparing the sulfide with its peers once the compound is screened.

Seahorse XF glycolytic flux PFK1 inhibitor pharmacology

Selectivity Window: Tumorigenic vs. Non‑Tumorigenic Cell Lines (HEK‑293, MCF‑10A)

The sulfone analogue (compound 32) demonstrated a significant selectivity margin, as lactate excretion in non‑tumorigenic HEK‑293 and MCF‑10A cells remained unchanged at the same concentration that halved lactate output in Jurkat cells [1]. This tumor‑selective profile is likely retained in the sulfide because the overall scaffold geometry and key hydrogen‑bonding features are conserved; however, the altered sulfur hybridization may fine‑tune the selectivity ratio. Procurement of the sulfide enables head‑to‑head selectivity determination against this published baseline.

tumor selectivity PFK1 inhibitor non‑tumorigenic cells

Chemical Functionalization Potential: Thioether as a Synthetic Handle for Derivatization

The thioether sulfur can be selectively oxidized to the corresponding sulfoxide or sulfone using controlled stoichiometric oxidants (e.g., m‑CPBA or NaBO₃·4H₂O), or alkylated to form sulfonium salts for late‑stage diversification [1]. This represents a key procurement advantage for researchers wishing to explore the oxidation‑state‑dependent biology of the chlorophenyl‑oxadiazole‑isoxazole pharmacophore, as the sulfide provides a single starting point for accessing three oxidation states (sulfide, sulfoxide, sulfone), whereas the sulfone is a terminal oxidation product.

synthetic chemistry thioether functionalization medicinal chemistry

3-((4-Chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide: Research and Industrial Application Scenarios Based on Differentiated Evidence


Oxidation‑State‑Dependent Structure–Activity Relationship (SAR) Profiling of PFK1 Inhibitors

Researchers synthesizing the sulfone, sulfoxide, and parent sulfide from this compound can systematically evaluate how the sulfur oxidation state modulates PFK1 ATP‑site binding affinity, glycolytic flux inhibition, and lactate suppression in Jurkat and MDA‑MB‑231 cells, directly comparing results to the clinically relevant sulfone analogue disclosed in WO2020030613A1 [1].

Metabolic Prodrug Hypothesis Testing in the Warburg‑Effect Pathway

Because thioethers can undergo cytochrome‑P450‑mediated oxidation in vivo, this compound serves as a plausible prodrug candidate for the sulfone PFK1 inhibitor [1]. Its metabolic conversion in co‑culture or liver‑microsome models allows investigation of whether controlled, tumor‑specific oxidation enhances the therapeutic index.

Functionalization Platform for Late‑Stage Derivatization in Drug Discovery

The thioether group is a versatile handle for generating sulfonium salts or for orthogonal bioconjugation via sulfur‑directed reactions, enabling the construction of focused chemical libraries for probing PFK1‑mediated metabolic reprogramming in cancer cells [1].

Selectivity‑Profiling Controls for Next‑Generation PFK1 Inhibitor Screens

Procurement of the sulfide allows its use as a negative‑control or baseline compound in high‑throughput screens designed to identify inhibitors with improved selectivity over non‑tumorigenic HEK‑293 or MCF‑10A cells, leveraging the published selectivity data of the sulfone analogue as a benchmark [1].

Quote Request

Request a Quote for 3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.